An In-Depth Technical Guide to Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS 438531-22-7)
An In-Depth Technical Guide to Methyl 4-[(4-ethylphenoxy)methyl]benzoate (CAS 438531-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a small molecule belonging to the phenoxymethyl benzoic acid class of compounds. While specific research on this particular molecule is nascent, its structural motifs are prevalent in a range of biologically active compounds, suggesting its potential as a valuable scaffold in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis strategy, and an exploration of its potential biological significance based on the activities of structurally related analogs. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and functional applications of this compound.
Chemical and Physical Properties
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is an organic ester with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol .[1] Its structure features a central benzoic acid methyl ester moiety linked to a 4-ethylphenol group through a methylene ether linkage. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | PubChem |
| Molecular Weight | 270.32 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-[(4-ethylphenoxy)methyl]benzoate | PubChem |
| CAS Number | 438531-22-7 | PubChem |
| SMILES | CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC | PubChem |
| InChIKey | PDFMDHNDDSKTNE-UHFFFAOYSA-N | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of Methyl 4-[(4-ethylphenoxy)methyl]benzoate.
Experimental Protocol: Step 1 - Williamson Ether Synthesis of 4-[(4-Ethylphenoxy)methyl]benzoic acid
This procedure is adapted from established protocols for Williamson ether synthesis.[2]
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Reagents and Materials:
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4-Ethylphenol
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Methyl 4-(bromomethyl)benzoate
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
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Procedure: a. To a solution of 4-ethylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 15-20 minutes to form the potassium phenoxide salt. c. Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone dropwise to the reaction mixture. d. Fit the flask with a reflux condenser and heat the reaction mixture to reflux. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. g. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate, 4-[(4-ethylphenoxy)methyl]benzoic acid. h. The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Step 2 - Fischer-Speier Esterification of 4-[(4-Ethylphenoxy)methyl]benzoic acid
This procedure follows the principles of Fischer-Speier esterification.[3]
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Reagents and Materials:
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4-[(4-Ethylphenoxy)methyl]benzoic acid (from Step 1)
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Methanol (excess), anhydrous
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Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
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Sodium bicarbonate (NaHCO₃) solution, saturated
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
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Procedure: a. Dissolve the 4-[(4-ethylphenoxy)methyl]benzoic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask. b. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution while stirring. c. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC. d. After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. e. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. f. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-[(4-ethylphenoxy)methyl]benzoate. h. Purify the final product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized Methyl 4-[(4-ethylphenoxy)methyl]benzoate should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected proton and carbon signals.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl (C=O) and ether (C-O-C) stretches.
Potential Applications and Biological Relevance
While direct biological studies on Methyl 4-[(4-ethylphenoxy)methyl]benzoate are not yet published, the broader class of phenoxymethyl benzoic acid derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities. The structural features of the target compound suggest several avenues for investigation.
Antimicrobial and Anti-parasitic Potential
Derivatives of 2-(phenoxymethyl)benzoic acid have been synthesized and evaluated for their antimicrobial and anti-parasitic properties. For instance, thioureide derivatives of 2-(4-ethyl-phenoxymethyl)benzoic acid have been synthesized and characterized for their potential antimicrobial activity.[2][4] Furthermore, a review of experimental compounds with anti-Toxoplasma activity includes thioureides of 2-(phenoxymethyl)benzoic acid as a novel class of anti-parasitic compounds. These findings suggest that Methyl 4-[(4-ethylphenoxy)methyl]benzoate could serve as a valuable starting point or intermediate for the development of new anti-infective agents.
Enzyme Inhibition
Recent research has explored phenoxymethyl benzoic acid derivatives as inhibitors of specific enzymes. For example, novel substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR), a crucial enzyme in the folate biosynthesis pathway of the tuberculosis pathogen. This highlights the potential of the phenoxymethyl benzoic acid scaffold to be tailored for specific enzyme targets, opening up possibilities for the development of novel therapeutics for various diseases.
Caption: Inferred biological potential based on activities of structurally related compounds.
Use as a Chemical Intermediate
Given its structure, Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a versatile intermediate for further chemical modifications. The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide or other derivatives. The aromatic rings can also be subjected to further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Future Research Directions
The information presented in this guide suggests that Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a compound with untapped potential. Future research efforts could be directed towards:
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Confirmation of the Proposed Synthesis and Full Characterization: The first step would be to synthesize and fully characterize the compound to establish a reliable source of material for further studies.
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Broad Biological Screening: The compound should be screened against a wide range of biological targets, including various bacterial and fungal strains, parasites, and a panel of pharmaceutically relevant enzymes and receptors.
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Focused Library Synthesis and SAR Studies: Based on the results of the initial screening, a library of analogs could be synthesized to explore the structure-activity relationships and optimize for potency and selectivity.
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Investigation of Mechanism of Action: For any confirmed biological activity, detailed studies should be undertaken to elucidate the mechanism of action at the molecular level.
Conclusion
Methyl 4-[(4-ethylphenoxy)methyl]benzoate represents a promising, yet underexplored, molecule in the landscape of chemical biology and drug discovery. Its straightforward synthesis and the known biological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent or a versatile chemical probe. This guide serves as a starting point for researchers to embark on the exploration of this intriguing compound and its potential contributions to science and medicine.
References
- Limban, C.; Missir, A.V.; Chirita, I.C.; Nitulescu, G.M.; Caproiu, M.T.; Chifiriuc, M.C.; Israil, A.M. Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chem. Pap.2011, 65, 60–69.
- Chirita, I.C.; et al.
- Hulverson, M.A.; et al. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity. Antimicrobial Agents and Chemotherapy2017, 61, e01128-16.
- Kronenberger, T.; et al. Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Bioorganic & Medicinal Chemistry2020, 28, 115600.
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Wikipedia contributors. Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]
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PubChem. Methyl 4-[(4-ethylphenoxy)methyl]benzoate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. [Link]
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PubChem. Methyl 4-[(4-ethylphenoxy)methyl]benzoate | C17H18O3 | CID 591001. [Link]
- Khan, I. A.; et al. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
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YouTube. Draw the mechanism for the Fischer esterification of benzoic acid to methyl benzoate using methanol and catalytic acid. [Link]
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Some New 2-(4-Ethyl-phenoxymethyl)benzoic Acid Thioureides: Synthesis and Spectral Characterization. Request PDF. [Link]
